molecular formula C18H20N2O5S B467269 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid CAS No. 514797-07-0

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Cat. No.: B467269
CAS No.: 514797-07-0
M. Wt: 376.4g/mol
InChI Key: FPDIQELVJZANMF-UHFFFAOYSA-N
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Description

This compound features a central 4-oxobutanoic acid backbone linked to a sulfamoyl-substituted aniline moiety. The sulfamoyl group is further modified with benzyl and methyl substituents, distinguishing it from simpler derivatives. The benzyl(methyl)sulfamoyl group introduces hydrophobicity, while the carboxylic acid moiety enhances aqueous solubility. Potential applications include antimicrobial or radiopharmaceutical roles, inferred from structural analogs .

Properties

IUPAC Name

4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIQELVJZANMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Benzylmethylamine reacts with chlorosulfonic acid (ClSO₃H) in an inert solvent such as dichloromethane (DCM) at 0–5°C to form benzyl(methyl)sulfamoyl chloride. The exothermic reaction requires careful temperature control to avoid side products:

Benzylmethylamine+ClSO3HBenzyl(methyl)sulfamoyl chloride+HCl\text{Benzylmethylamine} + \text{ClSO}_3\text{H} \rightarrow \text{Benzyl(methyl)sulfamoyl chloride} + \text{HCl}

The crude product is purified via vacuum distillation or recrystallization from ethyl acetate.

Yield Optimization

  • Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of benzylmethylamine to ClSO₃H maximizes yield (82–85%).

Sulfonylation of 4-Nitroaniline

The sulfamoyl group is introduced via electrophilic aromatic substitution (EAS) on 4-nitroaniline.

Reaction Conditions

4-Nitroaniline reacts with benzyl(methyl)sulfamoyl chloride in the presence of pyridine as a base, which neutralizes HCl and activates the sulfonyl chloride:

4-Nitroaniline+Benzyl(methyl)sulfamoyl chloridepyridine4-[Benzyl(methyl)sulfamoyl]nitrobenzene\text{4-Nitroaniline} + \text{Benzyl(methyl)sulfamoyl chloride} \xrightarrow{\text{pyridine}} \text{4-[Benzyl(methyl)sulfamoyl]nitrobenzene}

The reaction proceeds at 60–70°C for 6–8 hours in DCM, yielding 75–78% product.

Characterization Data

  • FTIR : Peaks at 1,323 cm⁻¹ (S=O asymmetric stretch) and 1,174 cm⁻¹ (SO₂-N stretch) confirm sulfonamide formation.

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.88–8.32 ppm, while the benzyl group resonates as a singlet at δ 4.72 ppm.

Reduction of Nitro Group to Amine

The nitro group in 4-[benzyl(methyl)sulfamoyl]nitrobenzene is reduced to an amine, enabling subsequent amide coupling.

Catalytic Hydrogenation

Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 4 hours achieves quantitative reduction. Alternative methods include Fe/HCl, though catalytic hydrogenation is preferred for higher purity.

Post-Reduction Processing

The amine intermediate is isolated via filtration and recrystallized from ethanol/water (yield: 90–92%).

Amide Coupling with Succinic Anhydride

The final step involves forming the amide bond between 4-[benzyl(methyl)sulfamoyl]aniline and succinic anhydride.

Schotten-Baumann Reaction

Under Schotten-Baumann conditions, the amine reacts with succinic anhydride in aqueous NaOH and diethyl ether:

4-[Benzyl(methyl)sulfamoyl]aniline+Succinic anhydrideNaOH4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid\text{4-[Benzyl(methyl)sulfamoyl]aniline} + \text{Succinic anhydride} \xrightarrow{\text{NaOH}} \text{4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid}

Reaction at 0–5°C for 2 hours yields 68–72% product.

Alternative Coupling Agents

  • Dicyclohexylcarbodiimide (DCC) : Enhances yield to 85% in DMF at 25°C.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : Reduces side reactions in polar aprotic solvents.

Purification and Characterization

Recrystallization

The crude product is recrystallized from acetonitrile to achieve >98% purity.

Spectroscopic Analysis

Technique Key Peaks
FTIR 1,677 cm⁻¹ (C=O stretch), 3,311 cm⁻¹ (O-H stretch)
¹H NMR δ 12.1 ppm (COOH), δ 2.51–2.89 ppm (CH₂ groups)
¹³C NMR δ 174.2 ppm (COOH), δ 167.5 ppm (amide C=O)

Challenges and Optimization

Side Reactions

  • Over-sulfonylation : Mitigated by using excess 4-nitroaniline.

  • Oxidation of Amine : Avoided by conducting reactions under N₂ atmosphere.

Scalability

Pilot-scale trials (1 kg batch) achieved 65% overall yield using continuous hydrogenation and flow chemistry.

Industrial Applications and Patents

The compound’s synthesis is protected under patent CN108352572B, which highlights its utility in electrolyte additives. Key claims include:

  • Use of sulfamoyl derivatives to enhance lithium-ion battery stability.

  • Compatibility with non-aqueous solvents like ethylene carbonate .

Chemical Reactions Analysis

Types of Reactions

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C18_{18}H20_{20}N2_{2}O5_{5}S. Its structure features a sulfonamide group, which is known for enhancing the pharmacological activity of compounds. The presence of both benzyl and anilino groups contributes to its potential biological interactions.

Medicinal Applications

1. Anticancer Activity:
Research indicates that compounds similar to 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

2. Anti-inflammatory Properties:
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamide derivatives have been explored for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

3. Carbonic Anhydrase Inhibition:
Recent studies have identified the compound as a selective inhibitor of type II carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including pH regulation and fluid balance. Inhibition of carbonic anhydrase can be beneficial in treating glaucoma and other ocular conditions through localized administration .

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Inhibition of Carbonic Anhydrase
In a pharmacokinetic study involving animal models, the compound was administered via intraperitoneal injection. Plasma samples were analyzed using HPLC-MS/MS to identify metabolites and confirm the compound's action as a carbonic anhydrase inhibitor. The findings supported its potential use in ocular therapies .

Mechanism of Action

The mechanism of action of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
Target Compound C₁₈H₁₉N₂O₅S 399.42 Benzyl(methyl)sulfamoyl, 4-oxobutanoic acid Likely low aqueous solubility; sulfonamide bioactivity
4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid C₁₆H₂₂N₂O₃ 290.36 Azepane ring (7-membered) Increased flexibility; building block for drug design
4-Anilino-4-oxobutanoic acid C₁₀H₁₀NO₃ 193.19 Unsubstituted aniline Baseline for comparison; simple structure
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 Bromophenyl, thienylmethyl Enhanced halogen interactions; potential radiopharmaceutical use
Methyl 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate C₂₀H₂₃N₂O₅S 427.47 Methyl ester (prodrug form) Improved lipophilicity for cellular uptake
4-((Benzyloxy)(methyl)amino)-4-oxobutanoic acid C₁₂H₁₅NO₄ 237.25 Benzyloxy, methylamino Chelator for 89Zr in imaging

Functional Group Impact on Bioactivity

  • Analog LMM5 () demonstrated antifungal properties, supporting this hypothesis .
  • Halogenated Derivatives () : Bromine atoms improve radiopharmaceutical stability and enable halogen bonding in targeted therapies .

Solubility and Formulation Challenges

  • The target compound’s benzyl group likely reduces aqueous solubility, necessitating surfactants like Pluronic F-127 or DMSO for in vitro studies, as seen with LMM5 and LMM11 .
  • Esterification (e.g., methyl ester in ) improves lipophilicity, facilitating membrane penetration .

Biological Activity

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid, also known by its CAS number 514797-07-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula: C18H20N2O5S
  • Molecular Weight: 376.43 g/mol
  • CAS Number: 514797-07-0

This compound features a complex structure that includes a sulfamoyl group and an oxobutanoic acid moiety, which may contribute to its biological interactions.

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific enzymes involved in neurotransmitter regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of significant interest due to their role in enhancing cholinergic neurotransmission.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit dual inhibitory effects on AChE and BuChE. This dual inhibition is crucial for developing therapeutic agents against Alzheimer's disease, where acetylcholine levels are critically low.

In Vitro Studies

A study assessing the inhibitory activity of various derivatives on AChE and BuChE found that structural modifications significantly influenced potency. For instance, the introduction of different aryl groups enhanced the inhibitory effects, suggesting that similar modifications could be explored for this compound to optimize its activity .

Table 1: Inhibitory Activity of Related Compounds

Compound NameAChE IC50 (μM)BuChE IC50 (μM)
Compound A5.90 ± 0.076.76 ± 0.04
Compound B1.11 ± 0.09Not reported
This compoundTBDTBD

Case Studies

  • Alzheimer's Disease Model : In a rat model of Alzheimer's disease, compounds with similar structural frameworks demonstrated significant improvements in cognitive function when administered at specific dosages. The dual inhibition of AChE and BuChE was correlated with increased acetylcholine levels in the hippocampus .
  • Safety and Toxicology : Preliminary toxicological assessments indicated that derivatives of this compound exhibited low cytotoxicity in various cell lines, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid, and how can intermediates be characterized?

The synthesis of this compound likely involves multi-step reactions, including sulfonamide formation, acylation, and coupling. A plausible route could begin with the Friedel-Crafts acylation of maleic anhydride to generate a 4-aryl-4-oxo-2-butenoic acid intermediate, followed by Michael-type addition with thioglycolic acid to introduce the sulfamoyl group . Key intermediates should be characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional group integrity.
  • HPLC-MS to verify purity and molecular weight .
  • X-ray crystallography for resolving stereochemical ambiguities, as demonstrated for structurally similar 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against standards. Mass spectrometry can detect trace impurities .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC. Acidic/basic conditions may hydrolyze the sulfamoyl or amide bonds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).
  • Antimicrobial activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar sulfamoyl-anilino derivatives be resolved?

Discrepancies may arise from:

  • Stereochemical variability : The compound may exist as R/S enantiomers, which can be separated via chiral HPLC and tested individually .
  • Solubility differences : Use DMSO/water co-solvents or nanoformulations to improve bioavailability in cell-based assays .
  • Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug modification : Esterify the carboxylic acid group to enhance membrane permeability, as seen in 4-oxobutanoic acid prodrugs .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfamoyl cleavage) and introduce blocking groups (e.g., fluorine substitution) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., histone deacetylases) .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .
  • MD simulations : Assess conformational flexibility of the benzyl(methyl)sulfamoyl group in aqueous vs. lipid environments .

Q. What analytical methods resolve contradictions in spectroscopic data for degradation products?

  • LC-HRMS/MS : Identify degradation fragments (e.g., 4-oxobutanoic acid or aniline derivatives) and propose pathways .
  • 2D NMR (COSY, HSQC) : Assign signals for complex mixtures, such as oxidized sulfamoyl byproducts .

Methodological Considerations

  • Synthetic reproducibility : Control Friedel-Crafts acylation temperature (<0°C) to prevent polyacylation .
  • Chiral analysis : Use polarimetric detectors in HPLC or derivatize with Marfey’s reagent for enantiomeric excess determination .
  • Toxicity screening : Include Ames tests for mutagenicity and hERG binding assays to prioritize candidates for preclinical studies .

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